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molecular formula C4H4ClF3O2 B8611667 (2,2,2-Trifluoroethoxy)ethanoyl Chloride

(2,2,2-Trifluoroethoxy)ethanoyl Chloride

Cat. No. B8611667
M. Wt: 176.52 g/mol
InChI Key: DZZVNRKJUXCWLN-UHFFFAOYSA-N
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Patent
US06166049

Procedure details

A solution of oxalyl chloride (20 mL, 0.23 mol, 1.15 eq) in dry dichloromethane (50 mL) was added dropwise at room temperature, with stirring, to a solution of (2,2,2-trifluoroethoxy)ethanoic acid (int. Patent Appl., Publication No. WO 87/07270, 31.6 g, 0.2 mol) and N,N-dimethylformamide (5 drops) in dry dichloromethane (400 mL). The mixture was stirred for an additional hour, then heated under reflux for 2 hours, cooled and the bulk of the solvent removed by distillation (bp 40-45° C./760 mm Hg). The residue was transferred to a Claisen distillation flask and the remaining solvent and oxalyl chloride removed by distillation (bp 45-60° C./760 mm Hg). Vacuum distillation of the residue then afforded the product, bp 50-55°/25-32 mm Hg. δH (CDCl3) 4.00 (2H, q, 3JHF 8.3) and 4.57 (2H, s).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[F:7][C:8]([F:16])([F:15])[CH2:9]OCC(O)=O>ClCCl.CN(C)C=O>[F:7][C:8]([F:16])([F:15])[CH2:9][O:3][CH2:2][C:1]([Cl:6])=[O:5]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
31.6 g
Type
reactant
Smiles
FC(COCC(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the bulk of the solvent removed by distillation (bp 40-45° C./760 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
The residue was transferred to a Claisen distillation flask
CUSTOM
Type
CUSTOM
Details
the remaining solvent and oxalyl chloride removed by distillation (bp 45-60° C./760 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the residue
CUSTOM
Type
CUSTOM
Details
then afforded the product, bp 50-55°/25-32 mm Hg

Outcomes

Product
Name
Type
Smiles
FC(COCC(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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